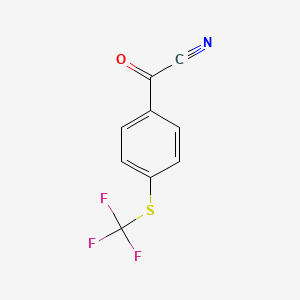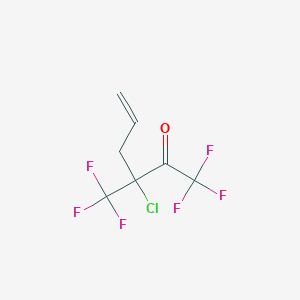![molecular formula C7H4Cl3F2NO B6311210 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline CAS No. 2088942-43-0](/img/structure/B6311210.png)
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline, also known as DCA-CFM, is a synthetic compound that has been studied extensively in the past few decades due to its potential applications in scientific research. DCA-CFM has been used for a variety of purposes, ranging from its ability to act as a reagent in organic synthesis to its potential use as a drug target for therapeutic treatments.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is not fully understood, however, it is believed to act as an inhibitor of the enzyme tyrosine kinase. This enzyme is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this enzyme, this compound may be able to modulate the activity of these processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-fungal effects. Additionally, this compound has been studied for its potential use in the treatment of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is its ability to act as a reagent in organic synthesis, which can be used to create a variety of compounds with desired properties. Additionally, this compound has been studied for its potential use as a drug target for therapeutic treatments. However, there are some limitations to using this compound in lab experiments, including its potential toxicity, its relatively low solubility in water, and its limited availability.
Direcciones Futuras
The potential future directions for 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its potential toxicity and solubility in water is needed. Finally, further research into the synthesis methods and potential applications of this compound is needed in order to fully understand its potential uses and benefits.
Métodos De Síntesis
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline can be synthesized through a variety of methods, including reaction of 2,4-dichloroaniline with chlorodifluoromethane, reaction of 2,4-dichloroaniline with dichlorodifluoromethane, and reaction of 2,4-dichloroaniline with trifluoromethyl chloride. The most common method is the reaction of 2,4-dichloroaniline with chlorodifluoromethane, which yields this compound with a yield of up to 90%.
Aplicaciones Científicas De Investigación
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a drug target for therapeutic treatments, and as a potential inhibitor of the enzyme tyrosine kinase. This compound has also been studied for its potential use in the development of novel drugs and in the treatment of cancer.
Propiedades
IUPAC Name |
2,4-dichloro-3-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F2NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIZDYXIXIYQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)
![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)
![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)






